YM440

PPARγ binding receptor pharmacology competitive binding assay

YM440 is a non-TZD, selective PPARγ modulator (SPPARγM) that achieves potent glycemic control (db/db glucose reduction: 418→243 mg/dL) without the weight gain (+101% with pioglitazone) or visceral fat accumulation characteristic of full agonists. Ideal for dissecting liver-specific insulin resistance and metabolic disease research with reduced adipogenic liability. Strictly for laboratory research use; not for human administration.

Molecular Formula C22H20N4O8
Molecular Weight 468.4 g/mol
Cat. No. B1684269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM440
SynonymsYM-440;  YM440;  YM 440
Molecular FormulaC22H20N4O8
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4
InChIInChI=1S/C22H20N4O8/c27-19-23-21(29)33-25(19)13-15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)14-26-20(28)24-22(30)34-26/h1-10H,11-14H2,(H,23,27,29)(H,24,28,30)/b2-1-
InChIKeyLUACLLSCZRRTIH-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YM440 (Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene: A Liver-Selective PPARγ Ligand for Metabolic Research


(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene, commonly designated YM440, is a bis-oxadiazolidinedione derivative and a ligand of the peroxisome proliferator-activated receptor gamma (PPARγ). It was developed as an orally active insulin sensitizer for the potential treatment of type 2 diabetes mellitus [1]. Distinct from the thiazolidinedione (TZD) class, YM440 ameliorates hyperglycemia in diabetic rodent models without inducing adipogenesis or increasing body fat weight, a profile attributed to its unique, tissue-selective modulation of PPARγ activity [2].

Why YM440 Cannot Be Substituted with Standard PPARγ Agonists Like Pioglitazone or Rosiglitazone


Standard PPARγ full agonists such as pioglitazone and rosiglitazone, while effective at improving glycemic control, are associated with significant adverse effects including weight gain, adipogenesis, and fluid retention [1]. YM440, in contrast, is a weak transcriptional activator of PPARγ but retains potent antihyperglycemic activity [2]. Its unique binding mode induces a distinct receptor conformation, resulting in a tissue-selective gene expression profile—enhancing hepatic insulin sensitivity while avoiding the adipose tissue activation that underlies the side effects of conventional TZDs [3]. These fundamental mechanistic differences render YM440 non-interchangeable with other PPARγ agonists in research settings focused on metabolic disease with reduced liability for weight gain.

Quantitative Differentiation of YM440 from Pioglitazone and Rosiglitazone: A Head-to-Head Evidence Guide


YM440 Displays Comparable PPARγ Binding Affinity to Pioglitazone but 20-Fold Lower than Rosiglitazone

In a competitive binding assay using [³H]rosiglitazone, YM440, pioglitazone, and rosiglitazone displaced the radioligand from human PPARγ with inhibition constant (Ki) values of 4.0 µM, 3.1 µM, and 0.20 µM, respectively [1]. YM440 was therefore equipotent to pioglitazone but 20-fold less potent than rosiglitazone at the receptor binding level.

PPARγ binding receptor pharmacology competitive binding assay

YM440 Exhibits Drastically Weaker Transcriptional Activation of PPARγ Compared to Rosiglitazone

In a cell-based transactivation assay using human full-length PPARγ2, YM440 was 550- to 790-fold less active than rosiglitazone in stimulating receptor activity. Similarly, in GAL4-PPARγ assays, YM440 was 36- to 110-fold less potent in inducing mRNA expression of PPARγ-responsive genes in 3T3-L1 adipocytes [1]. This weak transcriptional activity occurs despite adequate cell permeability, indicating a distinct conformational change upon binding.

transactivation PPARγ agonism reporter gene assay

YM440 Normalizes Blood Glucose in db/db Mice Without Increasing Body Weight or Fat Mass

In a 28-day study of diabetic db/db mice, oral administration of YM440 (100 mg/kg/day) reduced blood glucose from 418±12 mg/dL (control) to 243±44 mg/dL, an effect comparable to troglitazone (300 mg/kg) and pioglitazone (100 mg/kg) [1]. Critically, while troglitazone and pioglitazone significantly increased body weight gain (10.9±0.8 g and 14.5±1.1 g, respectively), YM440 did not alter weight gain (7.5±0.8 g) compared to control (7.2±0.5 g). Visceral fat weight was also unchanged by YM440 (3.60±0.16 g) but increased by both TZDs (troglitazone: 4.31±0.13 g; pioglitazone: 4.66±0.19 g; control: 3.53±0.23 g) [1].

in vivo efficacy body weight adipogenesis db/db mice

YM440 Demonstrates Liver-Selective Insulin Sensitization in Obese Zucker Rats

Using the gold-standard euglycemic-hyperinsulinemic clamp technique in obese Zucker fatty rats, YM440 (300 mg/kg/day for 2 weeks) caused a 2-fold increase in the glucose infusion rate (GIR) compared to vehicle control, indicating improved whole-body insulin sensitivity [1]. Importantly, YM440 significantly suppressed hepatic glucose production in response to insulin but had no effect on the peripheral glucose disposal rate. This demonstrates that YM440's insulin-sensitizing action is selectively targeted to the liver, unlike the pan-tissue effects of conventional PPARγ agonists [1].

hepatic insulin resistance euglycemic clamp tissue selectivity Zucker fatty rat

YM440 Protects Against Diabetic Nephropathy via Triglyceride Reduction in Zucker Fatty Rats

In a 16-week study in obese Zucker fatty rats, YM440 (100 mg/kg/day) significantly decreased plasma triglyceride and cholesterol concentrations compared to vehicle control [1]. This lipid-lowering effect was accompanied by a marked reduction in the progression of albuminuria and proteinuria. YM440 also normalized urinary N-acetyl-β-D-glucosaminidase (NAG) activity, a marker of renal proximal tubular damage, and ameliorated the rise in systolic blood pressure [1]. Histological analysis confirmed that YM440 treatment attenuated both glomerular area expansion and tubular cast accumulation.

diabetic nephropathy renoprotection triglycerides Zucker fatty rat

Optimal Research Applications for YM440: Leveraging Liver-Selective PPARγ Modulation


Investigating Hepatic Insulin Resistance Without Adipose Tissue Confounding

YM440's selective action on hepatic insulin sensitivity, as demonstrated by euglycemic clamp studies showing a 2-fold increase in GIR with no effect on peripheral glucose disposal, makes it an ideal tool for dissecting liver-specific mechanisms of insulin resistance [1]. This allows researchers to study hepatic glucose metabolism in isolation, avoiding the confounding effects of adipocyte PPARγ activation that occur with conventional TZDs.

Evaluating Glucose-Lowering Efficacy in Models Where Weight Gain is a Critical Endpoint

For studies where body weight and fat mass are key outcome measures—such as in obesity, metabolic syndrome, or when evaluating combination therapies—YM440 provides the necessary glucose-lowering efficacy (reducing blood glucose from 418 to 243 mg/dL in db/db mice) without inducing the weight gain (+101% for pioglitazone) and visceral fat accumulation (+32% for pioglitazone) characteristic of TZDs [2]. This allows for cleaner interpretation of metabolic outcomes.

Probing Selective PPARγ Modulation (SPPARγM) and Receptor Conformation Dynamics

YM440 is a prototypical SPPARγM, exhibiting a profound disconnect between receptor binding (Ki = 4.0 µM) and transcriptional activation (550-790 fold less than rosiglitazone) [3]. This property, coupled with its induction of a distinct receptor conformation, makes it a valuable chemical probe for studying biased agonism at PPARγ and for screening novel SPPARγM candidates with improved therapeutic indices.

Studying Diabetic Nephropathy and Lipid-Mediated Renal Injury

Chronic YM440 treatment in Zucker fatty rats has been shown to significantly reduce plasma triglycerides and cholesterol while concurrently preventing the progression of albuminuria, proteinuria, and histological markers of glomerular and tubular damage [4]. This makes YM440 a relevant compound for research into the lipid-mediated pathways of diabetic nephropathy and for evaluating renoprotective strategies.

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